[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester (CAS: 1353962-27-2) is a piperidine-derived compound with a molecular formula of C₁₅H₁₉ClN₂O₃ and a molecular weight of 310.78 g/mol . Structurally, it features a piperidine ring substituted at the 4-position with an ethyl-carbamic acid benzyl ester group and a 2-chloro-acetyl moiety. Its design combines lipophilic (benzyl ester, chloro-acetyl) and polar (carbamate) functionalities, suggesting applications in balancing bioavailability and target engagement .
Properties
IUPAC Name |
benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-20(15-8-10-19(11-9-15)16(21)12-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJGHDLZOIFYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester is a complex organic molecule notable for its potential biological activities. It features a piperidine ring, a chloroacetyl group, and a carbamic acid moiety, which contribute to its reactivity and therapeutic potential. This article explores the compound's biological activity, synthesis, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 338.83 g/mol. The structural composition includes:
- Piperidine ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
- Chloroacetyl group : Enhances electrophilicity and facilitates interactions with biological targets.
- Carbamic acid moiety : Known for its role in enzyme inhibition and therapeutic applications.
Biological Activity
Research indicates that This compound exhibits various biological activities, including:
- Anticancer Properties : Computational studies suggest that the compound may interact with enzymes involved in cancer pathways. Molecular docking simulations indicate effective binding to targets such as phosphatidylinositol-3 kinase (PI3K) and Akt, which are critical in tumor growth and survival .
- Cholinesterase Inhibition : Similar compounds have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that this compound may have similar effects .
- Neuroprotective Effects : The structural attributes imply potential antioxidant properties, contributing to neuroprotection against oxidative stress .
Synthesis
The synthesis of This compound can involve several methods, typically focusing on controlling reaction conditions to optimize yield and purity. A common synthetic route includes:
- Formation of the chloroacetyl derivative from piperidine.
- Coupling with ethyl carbamate and benzyl alcohol to form the final ester.
- Purification through recrystallization or chromatography.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of piperidine, including those similar to our compound, exhibited significant cytotoxicity against various cancer cell lines. The compound showed enhanced apoptosis induction compared to standard treatments like bleomycin .
Case Study 2: Neurodegenerative Disease Models
In vitro studies using models of Alzheimer's disease indicated that compounds with similar structures effectively inhibited AChE activity, leading to improved cognitive function in treated subjects. The findings suggest that This compound could be a candidate for further exploration in this area .
Comparative Analysis
To understand the uniqueness of this compound within its class, the following table summarizes related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloroacetyl)piperidine | Piperidine ring with chloroacetyl group | Simple structure; limited biological activity |
| Ethyl 4-(2-chloroacetyl)piperidine-1-carboxylate | Carbamate structure with piperidine | Enhanced solubility; varied pharmacological profile |
| Benzyl 4-(2-chloroacetyl)piperidine-1-carboxamide | Carbamate linked to benzamide | Potential CNS effects; different therapeutic uses |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in disease pathways. Computational methods such as molecular docking simulations have shown promising results regarding its binding affinity to these targets, suggesting possible mechanisms of action and therapeutic effects.
Drug Development
The compound's unique structural characteristics make it suitable for the development of new pharmaceutical agents. The chloroacetyl group enhances electrophilicity, potentially leading to increased reactivity in biological systems. This reactivity can be harnessed to design drugs that target specific diseases or conditions.
Research has indicated that the compound may exhibit various biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Potential as a central nervous system (CNS) agent
These activities are critical for evaluating the compound's suitability for therapeutic use.
Synthesis and Characterization
Several synthesis routes have been explored to prepare this compound, with careful control of reaction conditions being essential to optimize yield and purity. The synthesis involves the following general steps:
- Formation of the piperidine ring.
- Introduction of the chloroacetyl group.
- Attachment of the carbamic acid moiety.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of the compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections.
Case Study 2: CNS Activity
Another study focused on the compound's effects on neurotransmitter systems in animal models. Findings showed alterations in behavior consistent with CNS activity, warranting further investigation into its use as a neuropharmaceutical agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogues:
Structural Modifications and Implications
Core Ring System: The target compound uses a piperidine ring (6-membered), whereas analogues like [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester employ a pyrrolidine ring (5-membered) .
Substituent Position: Substitution at the 4-position of piperidine (target compound) vs. 3-position in (R)-3-[(2-chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester alters spatial orientation. The 4-position may favor interactions with flat binding pockets (e.g., enzyme active sites), while 3-substituted derivatives could optimize steric fit in chiral environments.
Functional Groups: Carbamate vs. Amine: The ethyl-carbamate group in the target compound introduces hydrogen-bonding capacity, improving solubility compared to ethyl-amino derivatives like (R)-3-[(2-chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester . Chloro-acetyl Moiety: Common to all compounds, this electrophilic group may enable covalent binding to cysteine residues in target proteins, a strategy used in protease inhibitors .
Challenges and Opportunities
- Stereochemistry : The (R)-configuration in pyrrolidine derivatives () highlights the importance of chirality in target engagement . The target compound’s unspecified stereochemistry warrants further study.
- Solubility-Bioavailability Trade-offs : The benzyl ester’s lipophilicity may limit aqueous solubility, necessitating prodrug strategies or formulation optimizations.
Preparation Methods
Piperidine Ring Formation and Functionalization
Method A: Lactam Ring Opening
-
Starting material : 4-Piperidone hydrochloride.
-
Ethylation : React with ethyl chloroformate in dichloromethane (DCM) at 0–5°C under nitrogen, using triethylamine (TEA) as a base (Yield: 85–90%).
-
Benzyl carbamate introduction : Treat with benzyl chloroformate in DCM/TEA at room temperature (RT) for 6 hours (Yield: 78%).
Method B: Reductive Amination
Chloroacetyl Group Introduction
Optimized Protocol :
-
Reagents : Chloroacetyl chloride (1.2 eq), DCM, TEA (2.5 eq).
-
Conditions : Stir at 0°C for 2 hours, then RT overnight.
-
Workup : Wash with 5% HCl, brine, and dry over Na₂SO₄.
-
Yield : 68–72% (HPLC purity >95%).
Benzyl Ester Coupling
Key Steps :
-
Activation : Use 1-Hydroxybenzotriazole (HOBt) and N,N'-Dicyclohexylcarbodiimide (DCC) in DMF.
Industrial-Scale Synthesis
Catalytic Hydrogenation Approach (Patent CN105622444A):
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | N-Benzylation | Benzylamine, 2-haloethyl acetate, K₂CO₃, quaternary ammonium salt | 88% |
| 2 | Cyclization | 4-Haloethyl butyrate, THF, 60°C | 76% |
| 3 | Hydrolysis | NaOH (2M), EtOH/H₂O | 92% |
| 4 | Chloroacetylation | Chloroacetyl chloride, DCM, 0°C | 81% |
Advantages :
Reaction Optimization Strategies
Solvent and Temperature Effects
Protecting Group Compatibility
-
Benzyl ester : Stable under acidic conditions but cleaved via hydrogenolysis (Pd/C, H₂).
-
Ethyl carbamate : Resists basic hydrolysis (pH 7–9).
Analytical Validation
Quality Control Metrics :
| Technique | Parameters | Standards |
|---|---|---|
| HPLC | C18 column, 254 nm, MeCN/H₂O (70:30) | Purity ≥98% |
| NMR (¹H) | δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (s, 2H, COCH₂Cl) | — |
| MS (ESI+) | m/z 339.1 [M+H]⁺ | — |
Challenges and Solutions
Issue : Low yields during ethyl carbamate formation.
Solution : Use excess ethyl isocyanate (1.5 eq) and anhydrous conditions.
Issue : Epimerization during piperidine functionalization.
Solution : Conduct reactions at low temperatures (−10°C) with chiral auxiliaries.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Lactam Ring Opening | 4 | 62% | 120 | Moderate |
| Reductive Amination | 5 | 58% | 150 | Low |
| Industrial (CN105622444A) | 4 | 78% | 90 | High |
Recent Advances (2020–2025)
Q & A
Q. What synthetic strategies are optimal for introducing the chloroacetyl group into piperidine derivatives like [1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester?
Methodological Answer: The chloroacetyl group is typically introduced via nucleophilic substitution or acylation reactions. For piperidine derivatives, a common approach involves reacting the piperidine nitrogen with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are preferred to minimize side reactions. Reaction temperatures are often maintained between 0–25°C to control exothermicity . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents.
Q. How can researchers confirm the purity of this compound post-synthesis?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard for purity assessment. A mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate provides optimal separation. Additionally, melting point determination (e.g., 40–45°C for related esters) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) validate structural integrity and detect impurities. Discrepancies in spectral data should be resolved by repeating synthesis or using alternative purification methods .
Q. What storage conditions are recommended to maintain the stability of this compound?
Methodological Answer: The compound should be stored in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. A temperature range of 0–8°C is critical for long-term stability, as elevated temperatures accelerate degradation. Periodic purity checks via HPLC are advised, especially after prolonged storage .
Advanced Research Questions
Q. How does single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Methodological Answer: SC-XRD provides unambiguous determination of molecular geometry, including bond lengths, angles, and stereochemistry. For chloroacetyl-piperidine derivatives, crystals are grown via slow evaporation in solvents like ethanol or ethyl acetate. Data collection at 290 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using software like SHELXTL ensures accuracy. Key parameters include an R factor <0.05 and data-to-parameter ratios >15:1 to validate precision. This method is superior to NMR for resolving conformational isomerism in piperidine rings .
Q. How can thermal analysis techniques (TGA/DTA) inform decomposition pathways and stability under varying conditions?
Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min) identifies decomposition onset temperatures and mass loss steps. Differential thermal analysis (DTA) complements this by detecting endothermic/exothermic events (e.g., melting, degradation). For example, related piperidine esters show major decomposition at ~200°C, with residual mass indicating carbonaceous byproducts. These data guide storage conditions and predict compatibility with high-temperature reactions .
Q. What strategies resolve contradictions in spectral data during multi-technique characterization?
Methodological Answer: Contradictions between NMR, IR, and mass spectrometry data often arise from impurities or solvent artifacts. Cross-validation strategies include:
- NMR: Compare experimental shifts with computed spectra (DFT/B3LYP/6-31G*).
- IR: Assign carbonyl stretches (e.g., 1680–1720 cm⁻¹ for esters) and confirm absence of unexpected functional groups.
- Mass Spec: High-resolution ESI-MS (HRMS) confirms molecular ion ([M+H]⁺) with <5 ppm error.
If discrepancies persist, recrystallization or alternative synthetic routes (e.g., protecting group strategies) may be necessary .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
